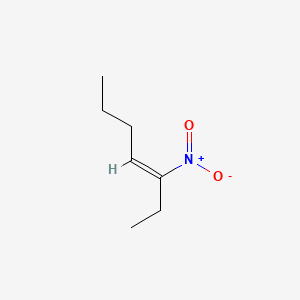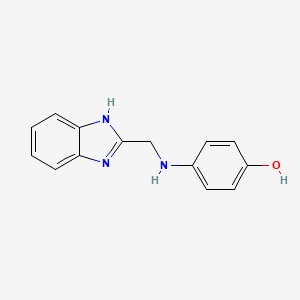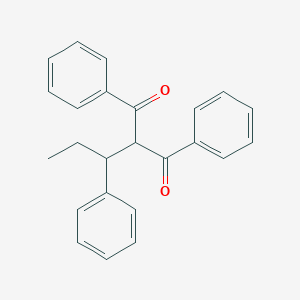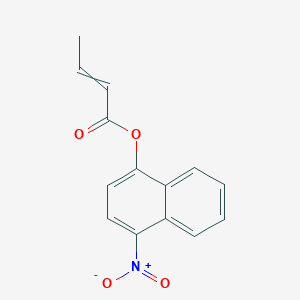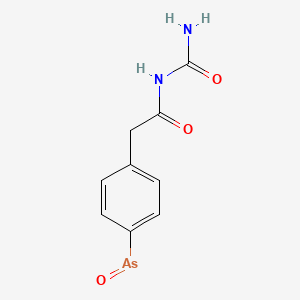![molecular formula C32H18N2O2 B14723118 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione CAS No. 6417-51-2](/img/structure/B14723118.png)
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,19-diphenyl-1,11-diazahexacyclo[99202,708,21012,17018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione is a complex organic compound with a unique hexacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the hexacyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,10-diphenyl-19,20-diazahexacyclo[8.8.2.0(2,9).0(3,8).0(11,18).0(12,17)]icosa-3,5,7,12,14,16,19-heptaene
- 1,10-dimethyl-19,20-diazahexacyclo[8.8.2.0(2,9).0(3,8).0(11,18).0(12,17)]icosa-3,5,7,12,14,16,19-heptaene
- 1,10-dibenzyl-19,20-diazahexacyclo[8.8.2.0(2,9).0(3,8).0(11,18).0(12,17)]icosa-3,5,7,12,14,16,19-heptaene
Uniqueness
What sets 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione apart from similar compounds is its specific arrangement of phenyl groups and nitrogen atoms within the hexacyclic framework. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for specialized applications .
Properties
CAS No. |
6417-51-2 |
|---|---|
Molecular Formula |
C32H18N2O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione |
InChI |
InChI=1S/C32H18N2O2/c35-31-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)34-29(27)30-28(22-16-8-10-18-24(22)33(30)31)26(32(34)36)20-13-5-2-6-14-20/h1-18H |
InChI Key |
GUBZLBFYUBKAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N5C3=C6C(=C(C5=O)C7=CC=CC=C7)C8=CC=CC=C8N6C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


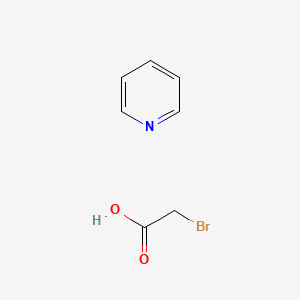
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)
![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)



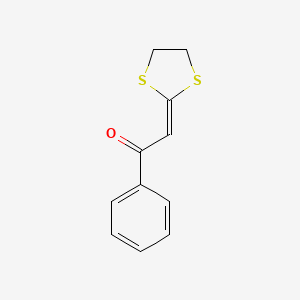
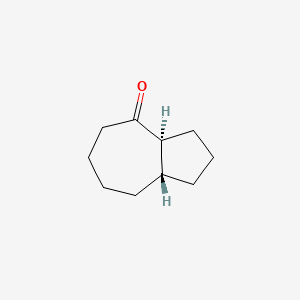
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
